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2-Ethyl-2-adamantyl acrylate

Chemically Amplified Resists Deprotection Kinetics Acid Catalysis

2-Ethyl-2-adamantyl acrylate (CAS: 303186-14-3) is a specialty acrylate monomer characterized by a rigid adamantane cage structure functionalized with an ethyl group at the 2-position and an acrylate ester moiety. This compound belongs to the class of 2-alkyl-2-adamantyl (meth)acrylates, which are distinguished by their ability to impart exceptional thermal stability, mechanical robustness, and dry-etch resistance to copolymer systems due to the bulky, polycyclic adamantane core.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 303186-14-3
Cat. No. B1593200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-adamantyl acrylate
CAS303186-14-3
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCCC1(C2CC3CC(C2)CC1C3)OC(=O)C=C
InChIInChI=1S/C15H22O2/c1-3-14(16)17-15(4-2)12-6-10-5-11(8-12)9-13(15)7-10/h3,10-13H,1,4-9H2,2H3
InChIKeyNLNVUFXLNHSIQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-adamantyl acrylate CAS 303186-14-3: A Core Monomer for Advanced Photoresist and Polymer Systems


2-Ethyl-2-adamantyl acrylate (CAS: 303186-14-3) is a specialty acrylate monomer characterized by a rigid adamantane cage structure functionalized with an ethyl group at the 2-position and an acrylate ester moiety. This compound belongs to the class of 2-alkyl-2-adamantyl (meth)acrylates, which are distinguished by their ability to impart exceptional thermal stability, mechanical robustness, and dry-etch resistance to copolymer systems due to the bulky, polycyclic adamantane core . It is primarily utilized as a key building block in chemically amplified photoresists for advanced lithography (ArF, KrF, and e-beam) and in high-performance coatings, adhesives, and specialty polymer applications [1].

Acid-labile 2-ethyladamantyl protecting group for chemically amplified photoresist copolymers
Reported high dry-etch resistance and thermal stability from rigid adamantane core
Supports ArF, KrF, and e-beam lithography monomer selection workflows

Why Generic Acrylate Substitution Fails: Critical Differentiation of 2-Ethyl-2-adamantyl acrylate


Direct substitution of 2-ethyl-2-adamantyl acrylate with seemingly similar bulky acrylates (e.g., 2-methyl-2-adamantyl acrylate, 2-butyl-2-adamantyl acrylate, isobornyl acrylate, or t-butyl acrylate) is not feasible without compromising key performance metrics. The precise balance of acid-labile protecting group reactivity, deprotection kinetics, and resulting polymer properties (e.g., glass transition temperature, etch resistance) is exquisitely sensitive to the steric and electronic nature of the 2-alkyl substituent [1][2]. A mere methyl-for-ethyl swap alters deprotection sensitivity, leading to suboptimal lithographic contrast and resolution. Similarly, employing a less rigid or differently sized alicyclic group can drastically reduce dry-etch resistance and thermal stability, failing to meet the stringent requirements of advanced semiconductor manufacturing nodes [3].

2-Methyl-2-adamantyl acrylate
Deprotection reactivity may shift, potentially reducing photospeed and lithographic contrast.
2-Butyl-2-adamantyl acrylate
Larger alkyl group can alter dielectric properties and sensitivity, requiring separate validation.
Isobornyl or t-butyl acrylate
Less rigid alicyclic structure may not reproduce dry-etch resistance and thermal stability.

Quantitative Evidence for 2-Ethyl-2-adamantyl acrylate Differentiation vs. Closest Analogs


2.5x Higher Acid-Catalyzed Deprotection Reactivity vs. 2-Methyl Analog

In a direct comparative study of vinylphenol-methacrylate copolymer resists, the 2-ethyladamantyl (EAd) protective group exhibited a deprotection reactivity that was 2.5 times higher than that of the 2-methyladamantyl (MAd) group under acidic conditions [1]. This enhanced reactivity is critical for achieving higher sensitivity and lower exposure doses in chemically amplified photoresists.

Deprotection reactivity
Head-to-head
EAd group 2.5× MAd group 1.0×
Supports higher photospeed selection
Vinylphenol-methacrylate copolymer; acidic conditions
Chemically Amplified Resists Deprotection Kinetics Acid Catalysis

Superior Lithographic Sensitivity Attributed to Favorable Deprotection Energetics

Theoretical calculations using Density Functional Theory (DFT) reveal that the polymer with a 2-ethyl-2-adamantyl group exhibits significantly higher lithographic sensitivity compared to the 2-methyl analog, due to a more exothermic (or less endothermic) reaction energy for its deprotection step [1]. While the exact reaction energy difference is not quantified in the abstract, the study establishes that the 2-ethyl group provides a clear energetic advantage over the 2-methyl group, directly impacting resist performance.

Deprotection energetics
Class-level
More favorable reaction energy (qualitative)
Theoretical basis for sensitivity differentiation
DFT calculations; experimental validation needed
ArF Lithography Theoretical Chemistry Deprotection Energy

Higher Dielectric Constant Predicts Increased Sensitivity vs. 2-Butyl Analog

Theoretical studies indicate that the polymer incorporating 2-ethyl-2-adamantyl acrylate is predicted to have a higher sensitivity than its 2-butyl-2-adamantyl counterpart [1]. This difference is attributed to a higher calculated dielectric constant for the 2-ethyl derivative, a parameter directly correlated with enhanced sensitivity in chemically amplified resists.

Dielectric constant
Class-level
Higher calculated value vs. 2-butyl analog
Predicted higher sensitivity context
Structure-property correlation; experimental confirmation needed
ArF Lithography Dielectric Constant Sensitivity Prediction

Enabling 28 nm Node Resolution in ArF Photoresist Formulations

When formulated with comonomers α-butyrolactone methacrylate (GBLMA) and 3-hydroxy-1-adamantyl acrylate (HADA), a matrix resin derived from 2-ethyl-2-adamantyl acrylate enables the fabrication of photoresists capable of achieving a resolution of 28 nm [1]. The resist exhibits a development contrast of 3.8, underscoring its performance in advanced ArF lithography.

Resist resolution
Supporting evidence
28 nm / contrast 3.8
Supports sub-30 nm patterning
Formulated with GBLMA and HADA comonomers
ArF Photoresist Resolution 28 nm Node

High-Value Application Scenarios for 2-Ethyl-2-adamantyl acrylate Based on Proven Differentiation


High-Speed ArF and KrF Photoresists for Sub-100 nm Lithography

The 2.5x higher acid-catalyzed deprotection reactivity of the 2-ethyladamantyl group compared to the 2-methyladamantyl group directly translates to increased photospeed and sensitivity in chemically amplified photoresists [1]. Formulations based on 2-ethyl-2-adamantyl acrylate copolymers are therefore preferred for high-throughput ArF and KrF lithography processes where minimizing exposure dose is critical for manufacturing efficiency.

Precision Patterning for 28 nm Node Semiconductor Fabrication

The demonstrated capability of 2-ethyl-2-adamantyl acrylate-based resin systems to achieve 28 nm resolution with a contrast of 3.8 [2] makes this monomer a key component in advanced ArF photoresists for the 28 nm node and beyond. Its use is essential for defining the intricate circuit patterns in modern microprocessors and memory devices.

Advanced E-Beam Lithography for Mask and Direct-Write Applications

The high etch resistance and excellent resolution obtained with vinylphenol-2-ethyl-2-adamantyl methacrylate copolymers in e-beam lithography [1] position this monomer as a critical material for fabricating photomasks and for direct-write e-beam processes. The combination of high reactivity and robust pattern stability ensures precise feature transfer and durable masks.

Application
Selection Property
Validation Focus
ArF/KrF photoresist formulation research
Deprotection reactivity context
Photospeed and sensitivity endpoints
28 nm node patterning studies
Resolution and contrast context
Sub-30 nm patterning performance
E-beam resist and mask fabrication
Etch resistance and resolution context
Mask durability and pattern transfer

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37 linked technical documents
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